7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one
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Overview
Description
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structural features, which include a chromen-2-one core substituted with methyl, propyl, and 3-methylbut-2-en-1-yl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors with suitable reagents.
Introduction of the propyl group: This step involves the alkylation of the chromen-2-one core using propyl halides under basic conditions.
Attachment of the 3-methylbut-2-en-1-yl group: This is typically done through an etherification reaction, where the chromen-2-one core is reacted with 3-methylbut-2-en-1-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .
Scientific Research Applications
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cellular receptors to influence signal transduction pathways.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : This compound shares a similar chromen-2-one core but differs in the substitution pattern .
- 2-Methylbut-2-en-1-yl acetate : While structurally different, it shares the 3-methylbut-2-en-1-yl group .
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one : This compound has a similar substitution pattern but a different core structure .
Uniqueness
7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of methyl, propyl, and 3-methylbut-2-en-1-yl groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
7-methyl-5-(3-methylbut-2-enoxy)-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-6-14-11-17(19)21-16-10-13(4)9-15(18(14)16)20-8-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSSGXSEFCRNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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